REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[C:14]2[CH2:13][CH2:12][S:11][C:10]=2[C:9]([O:15]C)=[CH:8][CH:7]=1.OC1C2N=CSC=2C=CC=1>>[F:5][C:6]1[C:14]2[CH2:13][CH2:12][S:11][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=2SCCC21)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1N=CS2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2SCCC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |